Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate
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Overview
Description
Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. This can be achieved by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base.
Amidation Reaction: The carboxylic acid group of the pyrazole derivative is then converted to an amide by reacting with an appropriate amine.
Ether Formation: The phenoxybenzoate moiety is introduced through an etherification reaction, where the phenol derivative reacts with the amide intermediate.
Esterification: Finally, the ester group is formed by reacting the intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.
Ethyl 4-hydroxybenzoate: Shares the ester functional group and phenoxybenzoate moiety.
Uniqueness
Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
ethyl 4-[4-[[(4-chloro-5-ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-4-19-20(24)21(27(3)26-19)22(28)25-14-15-6-10-17(11-7-15)31-18-12-8-16(9-13-18)23(29)30-5-2/h6-13H,4-5,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJTUZSYERFKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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